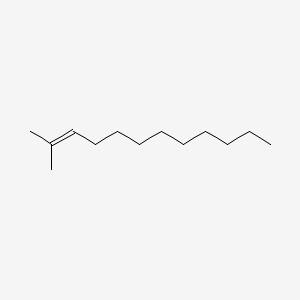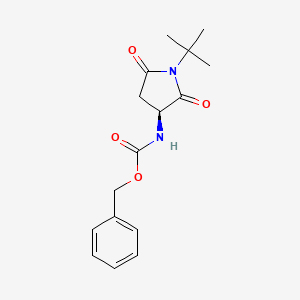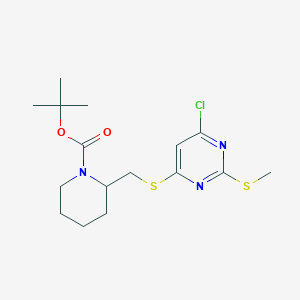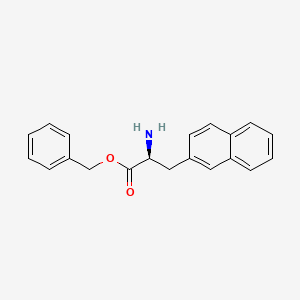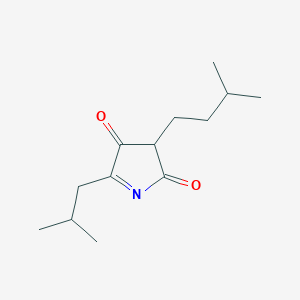
5-Isobutyl-3-isopentyl-2H-pyrrole-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)-: is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is distinguished by its unique substituents at the 3 and 5 positions, which include a 3-methylbutyl group and a 2-methylpropyl group, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The 3-methylbutyl and 2-methylpropyl groups can be introduced through alkylation reactions. This can be achieved by reacting the pyrrole ring with appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis of Pyrrole: Large-scale synthesis of the pyrrole ring using the Paal-Knorr method.
Continuous Flow Alkylation: Utilizing continuous flow reactors to introduce the 3-methylbutyl and 2-methylpropyl groups efficiently and consistently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation Products: Pyrrole-2,4-dione derivatives.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated pyrrole derivatives.
科学的研究の応用
2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
2H-Pyrrole-2,4(3H)-dione, 3-(2-methylpropyl)-5-(3-methylbutyl)-: Similar structure but with reversed substituent positions.
2H-Pyrrole-2,4(3H)-dione, 3-(ethyl)-5-(propyl)-: Different alkyl substituents at the 3 and 5 positions.
Uniqueness
Substituent Positioning: The specific positioning of the 3-methylbutyl and 2-methylpropyl groups in 2H-Pyrrole-2,4(3H)-dione, 3-(3-methylbutyl)-5-(2-methylpropyl)- imparts unique chemical and physical properties.
Biological Activity: The unique substituents may confer distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
3-(3-methylbutyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-10-12(15)11(7-9(3)4)14-13(10)16/h8-10H,5-7H2,1-4H3 |
InChIキー |
KZSJPUSNNNIXDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC1C(=O)C(=NC1=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
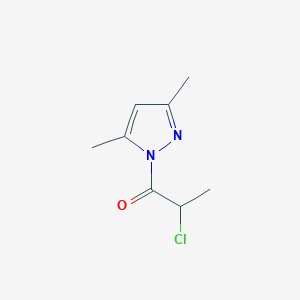
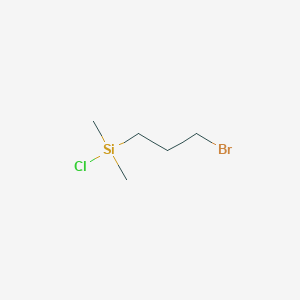
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13964347.png)

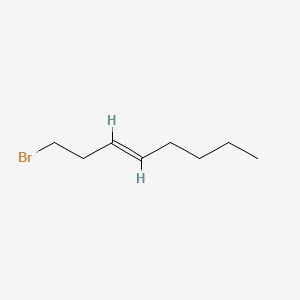
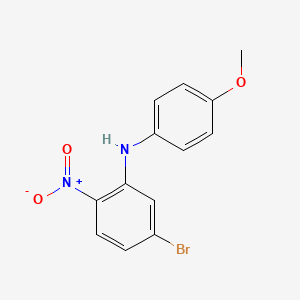

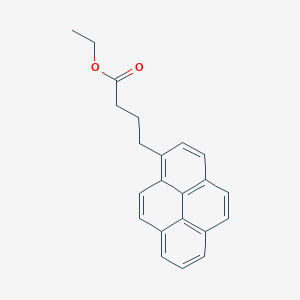
![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)
